3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol is a fluorinated building block used in various chemical syntheses. Its empirical formula is C8H7FN2O, and it has a molecular weight of 166.15 g/mol . This compound is notable for its unique structure, which includes a fluoropyridine ring and a propynol group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluoropyridine and propargyl alcohol.
Reaction Conditions: The reaction usually involves a coupling reaction between 2-amino-5-fluoropyridine and propargyl alcohol under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Scientific Research Applications
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with various enzymes and receptors, modulating their activity. The propynol group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can be compared with similar compounds such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar structure but lacks the propynol group, which affects its reactivity and applications.
2-Amino-5-fluoropyridin-3-ol: This compound has a hydroxyl group instead of the propynol group, leading to different chemical properties and uses.
Properties
IUPAC Name |
3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMCIQXSFLRARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#CCO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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